

# A Comparative Guide to the Pharmacokinetic Profiles of IPN60090 and CB-839

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two clinical-stage glutaminase-1 (GLS-1) inhibitors: IPN60090 and CB-839 (Telaglenastat). Both compounds are under investigation for the treatment of various cancers and target the metabolic enzyme glutaminase, which is crucial for the proliferation of many tumor cells. Understanding their distinct pharmacokinetic properties is essential for designing effective clinical trials and therapeutic strategies.

### **Executive Summary**

IPN60090 and CB-839 are both orally bioavailable small molecule inhibitors of GLS-1. Preclinical and clinical data indicate that IPN60090 exhibits excellent oral exposure and a longer half-life in humans compared to CB-839. This guide presents a comprehensive analysis of their PK parameters, the experimental methodologies used to obtain this data, and the underlying signaling pathway they target.

### **Comparative Pharmacokinetic Data**

The following tables summarize the available quantitative pharmacokinetic data for IPN60090 and CB-839 from preclinical and clinical studies.

#### **Preclinical Pharmacokinetics**

Table 1: Preclinical Pharmacokinetic Parameters of IPN60090 and CB-839



| Parameter                                                   | IPN60090 | CB-839 |
|-------------------------------------------------------------|----------|--------|
| Species                                                     | Mouse    | Rat    |
| Dose (mg/kg)                                                | 10 (PO)  | 3 (PO) |
| Cmax (µM)                                                   | 1.8      | 3.3    |
| AUClast (μM*h)                                              | 7.9      | 24     |
| T½ (h)                                                      | 2.2      | 5.8    |
| CL (mL/min/kg)                                              | 21       | 2.1    |
| Vdss (L/kg)                                                 | 1.7      | 0.4    |
| Oral Bioavailability (%)                                    | 44       | 100    |
| N/A: Data not publicly available in the searched resources. |          |        |

IPN60090 data sourced from[1]. CB-839 data sourced from[2].

#### **Clinical Pharmacokinetics**

Table 2: Human Pharmacokinetic Parameters of IPN60090 and CB-839



| Parameter                                                                     | IPN60090 (IACS-6274)               | CB-839 (Telaglenastat) |
|-------------------------------------------------------------------------------|------------------------------------|------------------------|
| Study Phase                                                                   | Phase I                            | Phase I                |
| Dose                                                                          | 180 mg BID                         | 800 mg BID             |
| Cmax                                                                          | 45.8 ± 18.6 μM                     | 1496 ng/mL             |
| AUC                                                                           | 382.48 ± 159.27 hμM (AUC0-<br>12h) | 7430 ng/mLhr           |
| T½ (h)                                                                        | ~12                                | 4.2 (range 2.1-7.1)    |
| Tmax (h)                                                                      | N/A                                | 4.0                    |
| Oral Clearance                                                                | N/A                                | 93.6 L/hr/m²           |
| BID: Twice daily. N/A: Data not publicly available in the searched resources. |                                    |                        |

IPN60090 data sourced from a first-in-human Phase I trial.[1] CB-839 data sourced from a Phase 1b trial in combination with radiation and temozolomide.[3]

# **Experimental Protocols**Preclinical Pharmacokinetic Studies

General Protocol for Oral Administration and Blood Sampling in Mice:

A common methodology for assessing the pharmacokinetics of orally administered compounds in mice involves the following steps:

- Animal Models: Studies typically utilize specific strains of mice (e.g., NSG female mice for xenograft models).[1]
- Drug Formulation and Administration: The test compound is formulated in a suitable vehicle, such as 0.5% aqueous methylcellulose.[1] A single dose is administered orally via gavage.
- Blood Sampling: Blood samples are collected at various time points post-administration.
   Common methods include retro-orbital sinus bleeding or tail vein sampling. For terminal



collections, cardiac puncture may be used.

- Plasma Preparation: Collected blood is processed to separate plasma, which is then stored, typically at -80°C, until analysis.
- Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key PK parameters like Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.

#### **Human Pharmacokinetic Studies**

General Protocol for Phase I Clinical Trials:

In first-in-human studies, the pharmacokinetic profile is assessed to determine the safety, tolerability, and recommended Phase II dose.

- Patient Population: Patients with advanced solid tumors are typically enrolled.[4][5]
- Dose Escalation: The drug is administered orally at escalating doses in different cohorts of patients to determine the maximum tolerated dose (MTD).
- Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration on specific days of the treatment cycle (e.g., Day 1 and Day 15).[6]
- Bioanalysis: Plasma concentrations of the drug are measured using a validated bioanalytical method like HPLC/MS/MS.[6]
- Pharmacodynamic Assessments: In addition to PK, pharmacodynamic (PD) markers are
  often assessed in blood and/or tumor biopsies to confirm target engagement. For GLS-1
  inhibitors, this can include measuring changes in glutamine and glutamate levels.[6]

## **Signaling Pathway and Mechanism of Action**



Both IPN60090 and CB-839 are inhibitors of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism. Many cancer cells are highly dependent on glutamine as a source of carbon and nitrogen for energy production and the synthesis of macromolecules. GLS-1 catalyzes the conversion of glutamine to glutamate, which is a critical step in this process. By inhibiting GLS-1, these drugs aim to starve cancer cells of essential nutrients, leading to cell growth arrest and apoptosis.[7]

## **Glutaminase-1 Signaling Pathway**



Click to download full resolution via product page

Caption: Glutaminase-1 (GLS1) metabolic pathway and points of inhibition.

## Experimental Workflow for Pharmacokinetic Analysis





Click to download full resolution via product page

Caption: General workflow for a preclinical pharmacokinetic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 3. CTNI-23. PRELIMINARY SAFETY AND PHARMACOKINETICS DATA FOR A PHASE 1B TRIAL OF TELAGLENASTAT IN COMBINATION WITH RADIATION THERAPY AND TEMOZOLOMIDE IN PATIENTS WITH IDH-MUTANT GRADE 2/3 ASTROCYTOMA (NCI-10218) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Escalating
  Oral Doses of the Glutaminase Inhibitor CB-839 as a Single Agent and in Combination with
  Standard Chemotherapy in Patients with Advanced and/or Treatment-Refractory Solid
  Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 5. A Phase 1 Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Escalating Oral Doses of the Glutaminase Inhibitor CB-839, as a Single Agent and in Combination with Standard Chemotherapy in Patients with Advanced/Treatment-Refractory Solid Tumors | Columbia University Department of Surgery [columbiasurgery.org]
- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetic Profiles of IPN60090 and CB-839]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824310#comparing-pharmacokinetic-profiles-of-ipn60090-and-cb-839]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com